molecular formula C11H12N2O4 B1251886 N-Formyl-D-kynurenine CAS No. 13441-52-6

N-Formyl-D-kynurenine

Cat. No.: B1251886
CAS No.: 13441-52-6
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-MRVPVSSYSA-N
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Description

N-formyl-D-kynurenine is a formamide that is the D-enantiomer of N-formylkynurenine. It is a D-alpha-amino acid and a member of formamides. It is a tautomer of a this compound zwitterion.

Scientific Research Applications

Neuropharmacological Applications

N-Formyl-D-kynurenine plays a significant role in neuropharmacology due to its involvement in the kynurenine pathway, which is linked to several neurodegenerative diseases and psychiatric disorders.

Schizophrenia

Recent studies have indicated that alterations in kynurenine metabolites, including this compound, are implicated in the pathophysiology of schizophrenia. Elevated levels of kynurenine and its metabolites were observed in the dorsolateral prefrontal cortex of individuals with schizophrenia compared to controls, suggesting a potential biomarker role for these metabolites in diagnosing and understanding the disease .

Depression and Bipolar Disorder

The kynurenine pathway has been associated with mood disorders such as major depressive disorder and bipolar disorder. Research indicates that increased levels of kynurenine metabolites correlate with depressive symptoms, highlighting the potential of this compound as a target for therapeutic intervention .

Cardiovascular Applications

This compound has been studied for its implications in cardiovascular health, particularly concerning inflammation and vascular function.

Biomarker for Cardiovascular Events

Kynurenine levels have been suggested as potential biomarkers for adverse cardiovascular events. Studies show that elevated kynurenine levels correlate with inflammatory markers and may indicate an increased risk of conditions such as atherosclerosis .

Mechanistic Insights

Research has demonstrated that this compound can mediate vascular inflammation through the activation of the aryl hydrocarbon receptor, which exacerbates conditions like arterial calcification and cardiac remodeling . This suggests that targeting the kynurenine pathway could provide therapeutic benefits in managing cardiovascular diseases.

Immune Modulation

The kynurenine pathway is crucial in immune response regulation, with this compound contributing to immune modulation.

Inflammatory Responses

This compound and its metabolites can influence the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, increased activity of indoleamine 2,3-dioxygenase (IDO) leads to higher production of kynurenines during inflammatory states, which can shift immune responses towards tolerance or suppression .

Cancer Immunotherapy

The modulation of immune responses via the kynurenine pathway presents a novel approach in cancer therapy. By manipulating levels of this compound, researchers aim to enhance anti-tumor immunity while mitigating tumor-induced immune suppression .

Summary Table of Applications

Application AreaFindings/ImplicationsReferences
NeuropharmacologyElevated kynurenines linked to schizophrenia; potential biomarkers for diagnosis ,
Mood DisordersCorrelation between kynurenine levels and depressive symptoms; therapeutic target for mood stabilization ,
Cardiovascular HealthKynurenines as biomarkers for cardiovascular events; involvement in vascular inflammation ,
Immune ModulationKynurenines influence cytokine balance; potential applications in cancer immunotherapy ,

Case Study 1: Kynurenine Pathway in Schizophrenia

A study involving 21 individuals diagnosed with schizophrenia revealed significantly elevated levels of this compound compared to healthy controls. This finding supports the hypothesis that alterations in the kynurenine pathway may contribute to the neurobiological underpinnings of schizophrenia .

Case Study 2: Kynurenines as Cardiovascular Biomarkers

In a cohort study assessing patients with coronary artery disease, higher ratios of kynurenines were found to correlate positively with inflammatory markers such as C-reactive protein (CRP). This suggests that monitoring kynurenine levels could aid in predicting cardiovascular risk .

Properties

CAS No.

13441-52-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2R)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m1/s1

InChI Key

BYHJHXPTQMMKCA-MRVPVSSYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)NC=O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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